2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide
Description
2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide is a substituted acetamide derivative characterized by a 2-chloro-6-fluorophenyl group attached to the acetamide backbone and a 2,5-dimethylfuran-3-ylmethyl substituent on the nitrogen atom. Its synthesis likely involves nucleophilic substitution or coupling reactions, with structural validation via crystallography or spectroscopy.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-9-6-11(10(2)20-9)8-18-15(19)7-12-13(16)4-3-5-14(12)17/h3-6H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSQCZVXDNUEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloro and Fluoro Substituents : These halogen atoms can influence the compound's reactivity and biological interactions.
- Dimethylfuran Moiety : This part of the molecule may contribute to its pharmacological properties.
The molecular formula is , with a molecular weight of approximately 293.76 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the chloro and fluoro groups enhances binding affinity, while the dimethylfuran moiety may facilitate interactions with lipid membranes or proteins.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of chloro-substituted phenylacetamides can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as:
- MAPK Pathway : Activation leads to cellular stress responses.
- NF-kB Pathway : Modulation affects inflammation and survival signaling.
Anti-inflammatory Effects
Compounds like 2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide have been studied for their anti-inflammatory properties. In vitro studies demonstrate that these compounds can inhibit the production of pro-inflammatory cytokines, potentially through the inhibition of COX-2 and iNOS enzymes.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClFNO |
| Molecular Weight | 293.76 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Case Studies
-
Antitumor Efficacy in Cell Lines
- A study evaluated the effect of similar phenylacetamides on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM, suggesting significant antitumor potential.
-
Anti-inflammatory Mechanism
- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with related compounds resulted in a marked decrease in TNF-alpha and IL-6 levels. This study highlights the potential for developing anti-inflammatory therapies based on this compound's structure.
Research Findings
Recent literature has focused on the synthesis and biological evaluation of related compounds:
- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity, often involving multi-step organic reactions.
- Biological Testing : Compounds similar to 2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide were tested against several cancer cell lines and demonstrated promising results in inhibiting tumor growth.
Comparison with Similar Compounds
Table 1: Comparison of Pharmaceutical Acetamide Derivatives
Pesticide Analogs
Herbicidal acetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) () share the chloroacetamide backbone but differ in aryl and alkyl substitutions . The dimethylfuran substituent could reduce soil persistence relative to methoxy or propoxy groups in traditional herbicides.
Table 2: Comparison of Herbicidal Acetamide Derivatives
Complex Acetamide Derivatives
describes acetamides with phenoxy and amino acid-like side chains, such as N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide . These compounds prioritize stereochemical precision for targeting enzymes or receptors, unlike the target compound’s planar aromatic and furan substituents. The dimethylfuran group in the target compound may offer improved blood-brain barrier penetration compared to bulky amino acid chains in derivatives.
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Acylation of a substituted aniline derivative to introduce the acetamide group.
- Step 2 : Cross-coupling reactions (e.g., Suzuki or Stille coupling) under palladium catalysis to attach the furan and thiophene moieties.
- Critical Conditions :
- Inert atmosphere (argon/nitrogen) to prevent catalyst deactivation.
- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal reactivity.
- Temperature : Elevated temperatures (80–120°C) to drive coupling efficiency .
- Yield Optimization : Use of fresh catalysts (e.g., Pd(PPh₃)₄) and stoichiometric control of reactants (1:1.2 molar ratio of aryl halide to furan derivative) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key features include:
- Aromatic protons : Doublets (δ 6.8–7.4 ppm) from the chloro-fluorophenyl group.
- Amide NH : Broad singlet (δ 8.1–8.3 ppm) in DMSO-d₆.
- Furan methyl groups : Singlets (δ 2.1–2.3 ppm) .
- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 352.08 (calculated for C₁₆H₁₅ClFNO₂) .
Q. How can computational tools utilize the compound’s InChI/SMILES for target prediction?
- Methodological Answer :
- InChI Key :
FLGNDXRFBKWLCZ-UHFFFAOYSA-N(PubChem) enables 3D structure generation for docking studies. - SMILES :
C1=CC(=C(C(=C1)Cl)F)CC(=O)NCC2=C(C(=O)N2)C3=CC(=C(C=C3)F)Clfacilitates virtual screening against protein databases (e.g., thrombin in PDB: 2R2M) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for synthetic derivatives?
- Methodological Answer :
- Diastereotopic Protons : Use 2D NOESY to differentiate spatial proximity of methyl groups on the furan ring.
- Coupling Patterns : Variable-temperature NMR (e.g., 25°C to −40°C) clarifies dynamic effects in rotameric populations .
- Reference Standards : Compare with crystallographic data (e.g., C–Cl/F bond lengths from X-ray structures) to validate assignments .
Q. What strategies improve efficiency in palladium-catalyzed cross-coupling steps?
- Methodological Answer :
- Ligand Screening : Bulky ligands (e.g., XPhos) enhance steric control, reducing side reactions.
- Solvent Optimization : Replace DMF with toluene for higher turnover numbers (TONs) in Stille coupling.
- Catalyst Recycling : Immobilize Pd on silica supports to recover >90% catalyst .
Q. How does conformational flexibility impact crystallographic refinement?
- Methodological Answer :
- Amide Group Rotation : Multiple conformers (e.g., syn vs. anti) complicate electron density maps. Use SHELXL’s TWIN and BASF commands to model disorder .
- Hydrogen Bonding : R₂²(10) dimers (N–H⋯O) stabilize specific conformers; refine using restraints on H-bond distances (2.8–3.0 Å) .
Q. How do substituents on the furan/phenyl rings affect bioactivity in SAR studies?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl/F) : Enhance binding to serine proteases (e.g., thrombin inhibition; IC₅₀ = 12 nM) by polarizing the acetamide carbonyl .
- Furan Methyl Groups : Increase lipophilicity (logP +0.5), improving blood-brain barrier penetration in neurotargeting assays .
- Comparative Analysis : Analogues with 3,5-dimethylfuran show 3x higher potency than unsubstituted furans in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
